N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a dual-substituted ethyl backbone. Its structure includes:
- N2-substituent: A branched ethyl chain with a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety, which may enhance solubility and modulate CNS penetration due to the basicity of the dimethylamino and piperazine groups.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-28(2)21-10-6-19(7-11-21)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-18-4-8-20(25)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHVPBNDRATFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chlorobenzyl group in the target compound may confer higher selectivity for halogen-sensitive receptors compared to 2,4-dichlorophenyl (7o) or nitrophenyl () groups .
- Synthetic Complexity: The target compound’s synthesis likely requires precise control over alkylation and amidation steps, whereas azetidinone derivatives () involve cyclization under acidic or basic conditions .
Pharmacological Activity and Selectivity
- Receptor Targeting: Piperazine-containing analogs (e.g., 7o in ) often target dopamine D3 receptors. The target compound’s 4-methylpiperazine moiety may enhance metabolic stability compared to unsubstituted piperazines, while the dimethylamino group could improve CNS penetration .
- Halogen Interactions : The para-chloro substituent on the benzyl group may promote hydrophobic interactions similar to dichlorophenyl groups in 7o, but with reduced steric hindrance .
- Azetidinone vs. Oxalamide: Azetidinone derivatives () exhibit β-lactam-related stability challenges, whereas the oxalamide backbone in the target compound may offer better hydrolytic resistance .
Pharmacokinetic and Physicochemical Properties
- Solubility: The 4-methylpiperazine and dimethylamino groups in the target compound likely increase water solubility compared to azetidinone derivatives, which are more lipophilic .
Structure-Activity Relationship (SAR) Trends
- Piperazine Substitution : 4-Methylpiperazine (target) vs. phenylpiperazine (): Methylation may reduce off-target interactions while maintaining affinity for aminergic receptors .
- Chloro Position : Para-chloro (target) vs. ortho/meta-chloro (7o, ): Para-substitution optimizes steric and electronic effects for receptor binding .
- Aromatic Groups: Dimethylaminophenyl (target) vs. pyridinyl (7o) or nitrophenyl (): Electron-donating dimethylamino groups may enhance binding to serotonin receptors compared to electron-withdrawing nitro groups .
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